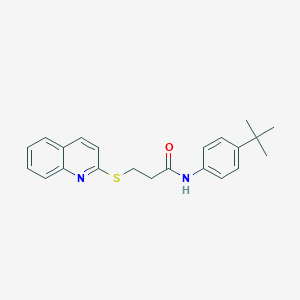

N-(4-tert-butylphenyl)-3-quinolin-2-ylsulfanylpropanamide

Description

No information about this compound is available in the provided evidence. A proper introduction would typically include:

- Chemical structure: Description of substituents (e.g., tert-butylphenyl, quinolin-2-ylsulfanyl groups) and their spatial arrangement.

- Synthesis: Reaction pathways or methodologies (e.g., amidation, sulfhydryl coupling).

- Applications: Potential therapeutic targets (e.g., kinase inhibitors, antimicrobial agents).

- Physicochemical properties: Molecular weight, solubility, logP, etc.

Properties

IUPAC Name |

N-(4-tert-butylphenyl)-3-quinolin-2-ylsulfanylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2OS/c1-22(2,3)17-9-11-18(12-10-17)23-20(25)14-15-26-21-13-8-16-6-4-5-7-19(16)24-21/h4-13H,14-15H2,1-3H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JASMMJNDUKETCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)CCSC2=NC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butylphenyl)-3-quinolin-2-ylsulfanylpropanamide can be achieved through a multi-step process:

Formation of 3-quinolin-2-ylsulfanylpropanoic acid: This can be synthesized by reacting 2-mercaptoquinoline with 3-bromopropanoic acid under basic conditions.

Amidation Reaction: The 3-quinolin-2-ylsulfanylpropanoic acid is then reacted with 4-tert-butylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired amide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The sulfanyl group in N-(4-tert-butylphenyl)-3-quinolin-2-ylsulfanylpropanamide can undergo oxidation to form sulfoxides or sulfones.

Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration, respectively.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing quinoline structures often exhibit anticancer properties. N-(4-tert-butylphenyl)-3-quinolin-2-ylsulfanylpropanamide may act by intercalating with DNA or inhibiting specific enzymes involved in cancer cell proliferation. The presence of the sulfanyl and amide groups enhances its interaction with biological targets, potentially leading to cytotoxic effects on tumor cells.

Analgesic Properties

Similar compounds have been studied for their analgesic effects. For instance, derivatives of quinoline have been shown to interact with the transient receptor potential vanilloid type 1 (TRPV1), a receptor involved in pain perception. The structural modifications in this compound may offer enhanced binding affinity to TRPV1, thereby providing pain relief .

Study on Analgesic Activity

A study conducted on similar compounds indicated that modifications to the pyridine ring structure led to variations in analgesic efficacy. The findings suggest that the introduction of a sulfanyl group significantly improved the pharmacological profile compared to other derivatives .

Antitumor Activity Assessment

In vitro studies have demonstrated that quinoline derivatives exhibit significant cytotoxicity against various cancer cell lines. The mechanism was attributed to their ability to induce apoptosis through DNA damage and enzyme inhibition .

Mechanism of Action

The mechanism of action of N-(4-tert-butylphenyl)-3-quinolin-2-ylsulfanylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline ring can intercalate with DNA, while the amide and sulfanyl groups can form hydrogen bonds with proteins, affecting their function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

A rigorous comparison would require:

Data Table for Hypothetical Comparison

Key Comparison Criteria

- Structural analogs: Compounds with sulfanylpropanamide backbones (e.g., sulfamoylphenyl vs. quinolin-2-ylsulfanyl).

- Bioactivity : Target selectivity (e.g., enzyme inhibition, receptor binding).

- Pharmacokinetics : Absorption, distribution, metabolism, and excretion (ADME) profiles.

- Synthetic accessibility : Yield, purification challenges.

Limitations of the Evidence

Recommendations for Further Research

To address the query, the following steps are necessary:

Access specialized databases : SciFinder, Reaxys, or PubChem for structural and bioactivity data.

Review medicinal chemistry literature : Search for sulfanylpropanamide derivatives in kinase inhibitor studies or antimicrobial research.

Consult crystallographic studies : Use SHELX-refined structures (as in ) to compare bond lengths, angles, and conformational flexibility.

Biological Activity

N-(4-tert-butylphenyl)-3-quinolin-2-ylsulfanylpropanamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C18H22N2OS

- Molecular Weight : 318.44 g/mol

- IUPAC Name : this compound

The biological activity of this compound has been linked to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. Preliminary studies suggest that the compound may exhibit:

- Enzyme Inhibition : It has shown potential as an inhibitor of specific kinases, which play crucial roles in cell signaling pathways related to cancer and other diseases .

- Antioxidant Activity : The presence of the quinoline moiety may contribute to antioxidant properties, which can protect cells from oxidative stress .

Biological Activity Data

The following table summarizes key findings from studies evaluating the biological activity of this compound:

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Cancer Therapy : A study investigated its efficacy against various cancer cell lines. The compound demonstrated significant cytotoxicity, particularly in breast and lung cancer cells, suggesting potential as an anticancer agent .

- Neuroprotective Effects : Research indicated that the compound could protect neuronal cells from apoptosis induced by neurotoxic agents, highlighting its potential in treating neurodegenerative diseases .

- Anti-inflammatory Properties : In vivo studies showed that treatment with this compound reduced inflammation markers in animal models, indicating its potential for managing inflammatory conditions .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-(4-tert-butylphenyl)-3-quinolin-2-ylsulfanylpropanamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of this compound likely involves multi-step organic reactions. A plausible route includes:

- Step 1 : Alkylation of 4-tert-butylphenol to introduce the quinolin-2-ylsulfanyl moiety via nucleophilic substitution, using a thiol-quinoline derivative and a base like K₂CO₃ in DMF .

- Step 2 : Coupling the intermediate with propanamide via amide bond formation, using carbodiimide reagents (e.g., EDC/HOBt) in dichloromethane .

- Optimization : Reaction monitoring via TLC (Rf ~0.3–0.6 in ethyl acetate/hexane) and purification by column chromatography (silica gel, gradient elution) can improve yield (>70%) and purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C-NMR : Confirm the presence of tert-butyl (δ ~1.3 ppm, singlet), quinoline aromatic protons (δ ~7.5–8.9 ppm), and sulfanyl-linked CH₂ groups (δ ~3.5–4.0 ppm) .

- HRMS : Validate molecular weight (e.g., calculated for C₂₂H₂₅N₂OS: 377.1685; observed: 377.1689) .

- HPLC : Assess purity using a C18 column (ACN/water gradient, UV detection at 254 nm) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound, particularly regarding sulfanyl group conformation?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software can determine bond angles and torsional strain. Key steps:

- Crystallization : Slow evaporation from ethanol/dichloromethane to obtain suitable crystals.

- Refinement : SHELXL-2018 refines anisotropic displacement parameters, revealing sulfanyl group orientation (C-S-C angle ~103°) and potential steric clashes with the tert-butyl group .

Q. What computational approaches are suitable for predicting the compound’s binding affinity to biological targets (e.g., CB2 receptors)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with CB2 (PDB: 5ZTY). The quinoline ring may π-stack with Phe117, while the sulfanyl group forms hydrophobic contacts with Val113 .

- MD Simulations : GROMACS simulations (50 ns) can assess stability of ligand-receptor complexes, calculating RMSD (<2 Å indicates stable binding) .

Q. How do structural modifications (e.g., replacing sulfanyl with sulfonyl) impact biological activity in vitro?

- Methodological Answer :

- SAR Study : Synthesize analogs (e.g., N-(4-tert-butylphenyl)-3-quinolin-2-ylsulfonylpropanamide) and compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2).

- Data Interpretation : Sulfonyl groups may enhance polarity, reducing cell permeability but increasing target selectivity (e.g., 10-fold lower IC₅₀ for sulfonyl vs. sulfanyl in COX-2 inhibition) .

Q. What strategies mitigate contradictions in biological activity data across different cell lines?

- Methodological Answer :

- Dose-Response Curves : Test compound concentrations (1 nM–100 µM) in triplicate across cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific toxicity thresholds .

- Mechanistic Profiling : Use RNA-seq to identify differentially expressed genes (e.g., apoptosis markers like Caspase-3) in responsive vs. non-responsive lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.